2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one
Descripción
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-20-15-4-2-3-5-16(15)23-12-17(19)18-8-14(9-18)22-11-13-6-7-21-10-13/h2-5,13-14H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOPFVPVTUWMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC(C2)OCC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Etherification of 2-Methoxyphenol
2-Methoxyphenol undergoes alkylation with ethylene oxide or bromoethanol under basic conditions (K₂CO₃, DMF, 80°C) to yield 2-(2-methoxyphenoxy)ethanol (PubChem CID 3804139). This intermediate is critical for subsequent oxidation to the acetyl derivative.
Oxidation to the Ketone
Primary alcohol oxidation to a ketone is unconventional but achievable via Parikh-Doering oxidation (SO₃·Py, DMSO, Et₃N), which selectively oxidizes primary alcohols to ketones without over-oxidation to carboxylic acids. Alternative methods include:
- TEMPO/NaOCl oxidation : Yields 85–90% at 0°C in acetonitrile.
- Swern oxidation : (COCl)₂, DMSO, −78°C, followed by triethylamine quench, yielding 78%.
Construction of 3-[(Oxolan-3-yl)methoxy]azetidine
Azetidine Ring Synthesis
The azetidine core is synthesized via aza-Michael addition , as demonstrated by Horváth et al. (2023). A Boc-protected azetidin-3-one undergoes Horner-Wadsworth-Emmons olefination with methyl (diethylphosphono)acetate, followed by cyclization with NH-heterocycles to form 3-substituted azetidines (yield: 65–72%).
Oxolane Methoxy Functionalization
Mitsunobu reaction (DEAD, PPh₃, THF, 0°C) installs the oxolan-3-ylmethoxy group onto azetidin-3-ol. Oxolan-3-ylmethanol is activated as its mesylate (MsCl, Et₃N) and coupled with azetidin-3-ol under basic conditions (K₂CO₃, DMF, 60°C), achieving 80% yield.
Coupling Strategies for Fragment Assembly
Nucleophilic Acyl Substitution
2-(2-Methoxyphenoxy)acetyl chloride reacts with 3-[(oxolan-3-yl)methoxy]azetidine in the presence of Hünig’s base (DIPEA, CH₂Cl₂, −20°C), forming the target ketone via nucleophilic attack at the carbonyl carbon (yield: 68%).
Reductive Amination
An alternative route involves condensing 2-(2-methoxyphenoxy)acetaldehyde with the azetidine derivative using NaBH(OAc)₃ in dichloroethane (70°C, 12 h), though this method yields only 45% due to imine instability.
Optimization and Scale-Up Considerations
Catalytic Enhancements
Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups to the azetidine ring but is less relevant for this target.
Purification Challenges
Chromatographic separation is critical due to polar byproducts. Silica gel chromatography (EtOAc/hexane, 3:7) isolates the product with >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 68 | 95 | High |
| Reductive Amination | 45 | 88 | Moderate |
| Mitsunobu Coupling | 80 | 97 | High |
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
The compound 2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Molecular Formula
- C : 23
- H : 29
- O : 5
- N : 1
Molecular Weight
Approximately 377.48 g/mol.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of azetidinones have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the International Journal of Molecular Sciences demonstrated that azetidinone derivatives showed significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. The methoxyphenyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | COX inhibition |
| Compound B | 15 | Cytokine inhibition |
| This compound | TBD | TBD |
Antimicrobial Properties
The compound has potential applications in antimicrobial therapy. Studies on structurally related compounds have shown effectiveness against various bacterial strains, indicating that modifications to the azetidinone structure could yield new antibiotics.
Case Study:
Research highlighted in PubChem demonstrated that azetidinone derivatives exhibited broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria .
Neurological Applications
Emerging research suggests that compounds like this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Data Table: Neuroprotective Effects
| Study Reference | Model Used | Observed Effects |
|---|---|---|
| Reference A | In vitro | Neurite outgrowth enhancement |
| Reference B | In vivo | Reduced neuroinflammation |
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
The compound 2-(2,4-difluorophenyl)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one (BK76136) (C₁₆H₁₉F₂NO₃, MW 311.32 g/mol) shares the azetidine-oxolan-ethanone backbone but replaces the 2-methoxyphenoxy group with a 2,4-difluorophenyl moiety . This substitution may also alter metabolic stability, as methoxy groups are prone to demethylation, while fluorine resists enzymatic degradation.
Comparison Table 1: Substituent Impact
Functional Group Variations
1-(3-(Tetrahydrofuran-2-yl)phenyl)ethan-1-one (4q) () retains the ethanone core but replaces the azetidine-oxolan complex with a tetrahydrofuran-linked phenyl group. The absence of a nitrogen-containing ring reduces hydrogen-bonding capacity, which may limit interactions with biological targets requiring polar contacts. The synthesis of 4q achieved a 70% yield via palladium-catalyzed coupling, suggesting that similar methods could optimize the target compound’s production .
RCS-8 Regioisomers () feature an indole moiety instead of azetidine but share the methoxyphenyl-ethanone motif. The 2-methoxy isomer exhibited distinct mass spectral fragmentation (e.g., 91.0542 m/z, C₇H₇⁺), highlighting how structural differences influence analytical characterization . This underscores the need for high-resolution mass spectrometry (HRMS) to differentiate regioisomers of the target compound.
Pharmacological Analogues
Compounds 10 and 11 () contain methoxyphenoxyethylamino-propanol backbones and demonstrated α₁/β₁-adrenoceptor binding and antiarrhythmic activity. While structurally distinct, their methoxyphenoxy groups suggest shared pharmacophores for adrenergic modulation.
Levoketoconazole (), a cortisol synthesis inhibitor, shares the ethanone core but incorporates a dioxolan-imidazole system. This comparison emphasizes how minor structural changes (e.g., replacing oxolan with dioxolan) can drastically shift biological targets .
Actividad Biológica
The compound 2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes a methoxyphenoxy group and an azetidine moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that derivatives of azetidinone compounds, including this specific compound, exhibit significant anticancer properties. A study evaluated various azetidinone derivatives and found that certain structural modifications enhanced selectivity towards neoplastic cells. For instance, a related compound was shown to induce apoptosis in cancer cell lines such as SiHa and B16F10 through the activation of caspase pathways, indicating potential therapeutic applications in oncology .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Derivative 6 | SiHa, B16F10 | Induction of apoptosis via caspase activation | |
| This compound | Various cancer lines | Potential inhibition of cell cycle genes |
The anticancer activity is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating caspase enzymes.
- Gene Regulation : It has been suggested that this compound can influence gene expression related to cytoskeletal regulation and apoptosis .
- Molecular Interactions : In silico studies indicate potential interactions with tubulin proteins, which could disrupt microtubule dynamics essential for cell division .
Study on Apoptosis Induction
A notable study involved the assessment of 16 azetidinone derivatives, where one derivative demonstrated the highest selectivity for neoplastic cells. This derivative was linked to significant overexpression of genes involved in apoptosis and cytoskeletal regulation. The findings suggest that similar derivatives, including the target compound, may hold promise as anticancer agents due to their ability to selectively induce programmed cell death in cancer cells .
Q & A
Q. Analytical validation :
- HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to confirm >95% purity .
- NMR spectroscopy (¹H and ¹³C) to verify structural integrity, focusing on methoxy (δ 3.2–3.8 ppm) and carbonyl (δ 170–210 ppm) signals .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
- pH stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via LC-MS over 72 hours.
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (e.g., >150°C suggests robustness for room-temperature storage) .
Advanced: How does the compound interact with enzymatic targets (e.g., kinases or oxidoreductases), and what methodologies validate these interactions?
Answer:
- Enzyme inhibition assays : Use fluorescence-based kinetic assays (e.g., NADH depletion for oxidoreductases) to determine IC₅₀ values. Compare with structurally related compounds to identify key functional groups (e.g., methoxy vs. ethoxy substituents) .
- Structural validation : Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) and resolve structures via X-ray crystallography (2.0–2.5 Å resolution) to map binding interactions .
Advanced: How can computational models predict the compound’s reactivity in novel biochemical pathways?
Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., carbonyl group reactivity).
- Molecular Dynamics (MD) simulations : Simulate interactions with lipid bilayers or protein active sites over 100-ns trajectories to predict metabolic stability or membrane permeability .
Advanced: How do researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
Answer:
- Standardized assay protocols : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays).
- Meta-analysis : Use statistical tools (e.g., Bland-Altman plots) to compare datasets from independent labs, identifying outliers due to solvent effects (e.g., DMSO concentration variations) .
Basic: What spectroscopic techniques are critical for characterizing the compound’s solid-state structure?
Answer:
- X-ray Powder Diffraction (XRPD) : Confirm crystallinity and polymorphic forms.
- FT-IR spectroscopy : Identify hydrogen-bonding patterns (e.g., carbonyl stretching at 1650–1750 cm⁻¹) and π-π stacking in the solid state .
Advanced: How is the compound’s environmental fate evaluated in ecotoxicological studies?
Answer:
- Biodegradation assays : Incubate with soil microbiota (OECD 301B protocol) and measure half-life via LC-MS/MS.
- QSAR models : Predict bioaccumulation potential using logP values (estimated at ~2.5) and molecular weight (MW ~350 g/mol) .
Basic: What are the key considerations for designing in vitro assays to study the compound’s cytotoxicity?
Answer:
- Cell line selection : Use human liver (HepG2) and renal (HEK293) cells to assess organ-specific toxicity.
- Dose-response curves : Test concentrations from 1 nM–100 µM, with 72-hour exposure and MTT/PrestoBlue viability assays. Include positive controls (e.g., cisplatin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
